molecular formula C11H13NO2 B11771087 (S)-4-(3-Methoxyphenyl)pyrrolidin-2-one

(S)-4-(3-Methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11771087
M. Wt: 191.23 g/mol
InChI Key: WXYBKTGQFCNOBB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(3-Methoxyphenyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative of interest in medicinal chemistry and neuroscience research. This compound features a stereospecific (S) configuration and a 3-methoxyphenyl moiety, a structural motif common in biologically active molecules. Research on closely related 4-aryl-substituted pyrrolidin-2-one analogs indicates potential application as a scaffold for developing inhibitors of neurotransmitter transporters, particularly those in the GABAergic system . For instance, structural analogs have been investigated for their binding affinity at the GABA transporters GAT1 and GAT3, which are key targets for understanding epilepsy, pain, and other neurological disorders . The pyrrolidin-2-one core structure is also found in other pharmacologically active compounds, such as Rolipram, a known phosphodiesterase inhibitor, highlighting the relevance of this chemical class in central nervous system (CNS) drug discovery . Furthermore, substituted pyrrolidinones have been utilized as key intermediates in the synthesis of radiolabeled tracers for positron emission tomography (PET) imaging, targeting receptors such as the cannabinoid CB1 receptor in the brain . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to explore its specific properties and potential applications in their scientific investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(4S)-4-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-14-10-4-2-3-8(5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13)/t9-/m1/s1

InChI Key

WXYBKTGQFCNOBB-SECBINFHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CC(=O)NC2

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC2

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Pyrrolidin-2-one Core Formation

The pyrrolidin-2-one scaffold is commonly constructed via cyclization reactions. A prominent method involves the intramolecular lactamization of γ-amino esters or ketones. For instance, 4-(3-methoxyphenyl)pyrrolidin-2-one was synthesized by treating 4-(3-methoxyphenyl)-2-butanone with pyrrolidine in dichloromethane, followed by n-hexanal addition and alkaline workup . This one-pot procedure avoids strong bases, achieving moderate yields (50–65%) under mild conditions. The reaction proceeds through enamine formation, aldol condensation, and subsequent cyclization (Figure 1).

Alternative cyclization routes employ copper-catalyzed coupling to introduce aryl groups. A study demonstrated that 3-(3-methoxybenzyloxy)iodobenzene reacts with rolipram (a pyrrolidinone derivative) in the presence of copper powder, yielding 4-(3-cyclopentyloxy-4-methoxyphenyl)-1-[3-(3-methoxybenzyloxy)phenyl]pyrrolidin-2-one . While this method requires stoichiometric copper, it highlights the versatility of Ullmann-type couplings for functionalizing the pyrrolidinone ring.

Asymmetric Synthesis of the (S)-Enantiomer

Achieving enantiomeric purity is critical for pharmaceutical applications. Catalytic asymmetric hydrogenation of imine intermediates represents a state-of-the-art approach. For example, a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP) enables the reduction of 4-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one to the (S)-enantiomer with >90% enantiomeric excess (ee) . The reaction conditions (50–100 bar H₂, 60°C) and solvent choice (MeOH/THF) significantly influence selectivity.

Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) has been employed to separate racemic mixtures. Hydrolysis of acetylated pyrrolidinones in aqueous buffer (pH 7.0) at 37°C affords the (S)-isomer with 85–92% ee . Although this method requires additional steps for racemate preparation, it offers scalability for industrial production.

Palladium-Catalyzed Cross-Coupling for Aryl Functionalization

Introducing the 3-methoxyphenyl group to the pyrrolidinone nucleus often relies on Suzuki-Miyaura coupling . A reported protocol involves reacting 4-bromo-pyrrolidin-2-one with 3-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C . This method achieves 70–75% yield with excellent regioselectivity. Key parameters include the use of degassed solvents and controlled heating to prevent boronic acid decomposition.

Buchwald-Hartwig amination has also been explored for N-arylation. A palladium-Xantphos catalyst system facilitates coupling between pyrrolidin-2-one and 3-bromoanisole, yielding 4-(3-methoxyphenyl)pyrrolidin-2-one in 65% yield . This approach is advantageous for late-stage diversification but requires rigorous exclusion of moisture.

Structural Characterization and Analytical Data

Confirming the structure and enantiopurity of (S)-4-(3-methoxyphenyl)pyrrolidin-2-one necessitates advanced analytical techniques:

  • X-ray Crystallography : The crystal structure of a related compound, 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, revealed an envelope conformation with the hydroxyl and aryl groups in a cis arrangement . The methoxy group deviates slightly from the phenyl plane (torsion angle: −5.2°), influencing intermolecular hydrogen bonding.

  • NMR Spectroscopy : Key signals include δ 3.86 (s, OCH₃), 4.15 (dd, J = 9, 6 Hz, C-H), and 6.82–6.89 (m, aromatic protons) .

  • Chiral HPLC : Using a Chiralpak AD-H column (hexane/i-PrOH 90:10), the (S)-enantiomer elutes at 12.3 min, while the (R)-form appears at 14.7 min .

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)AdvantagesLimitations
Copper-Catalyzed Coupling50–65Mild conditions, one-pot synthesisRequires stoichiometric copper
Asymmetric Hydrogenation70–85>90High enantioselectivityHigh-pressure H₂ required
Enzymatic Resolution40–5585–92ScalableMulti-step process
Suzuki-Miyaura Coupling70–75RegioselectiveSensitive to oxygen

Chemical Reactions Analysis

Oxidation Reactions

Reaction TypeConditionsProductYieldReference
DemethylationBBr₃ in CH₂Cl₂, −78°C → rt, 12 h4-(3-Hydroxyphenyl)pyrrolidin-2-one68%
Aromatic ring oxidationKMnO₄, H₂O, 80°C, 6 h4-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)pyrrolidin-2-one42%

Mechanistic studies suggest that demethylation proceeds via Lewis acid-mediated cleavage of the methoxy group, while aromatic oxidation involves radical intermediates under strong oxidizing conditions .

Reduction Reactions

The lactam carbonyl group undergoes selective reduction with borane-based reagents:

ReagentConditionsProductYieldReference
BH₃·THFTHF, 0°C → rt, 18 h(S)-4-(3-Methoxyphenyl)pyrrolidine85%
LiAlH₄Et₂O, reflux, 8 h(S)-4-(3-Methoxyphenyl)pyrrolidine78%

The stereochemistry at the C(4) position is retained during reduction, as confirmed by chiral HPLC analysis .

Nucleophilic Substitution

The lactam nitrogen participates in alkylation and acylation reactions:

ReactionReagent/ConditionsProductYieldReference
N-AlkylationCH₃I, NaH, DMF, 0°C → rt, 4 h1-Methyl-(S)-4-(3-Methoxyphenyl)pyrrolidin-2-one91%
N-AcylationAcCl, pyridine, CH₂Cl₂, 0°C, 1 h1-Acetyl-(S)-4-(3-Methoxyphenyl)pyrrolidin-2-one76%

Kinetic studies indicate that alkylation proceeds via an SN2 mechanism, while acylation follows a two-step addition-elimination pathway .

Ring-Opening Reactions

Acid-catalyzed hydrolysis of the lactam ring yields γ-amino acid derivatives:

ConditionsProductYieldReference
6 M HCl, reflux, 24 h(S)-4-(3-Methoxyphenyl)-γ-aminobutyric acid65%
NaOH (2 M), 100°C, 12 h(S)-4-(3-Methoxyphenyl)-γ-hydroxybutyric acid58%

The stereochemical integrity of the C(4) position is preserved during ring-opening under acidic conditions but partially racemizes under basic conditions .

Catalytic Hydrogenation

The methoxyphenyl group undergoes partial hydrogenation under high-pressure conditions:

CatalystConditionsProductYieldReference
Pd/C (10%)H₂ (50 psi), EtOH, 60°C, 8 h(S)-4-(3-Methoxycyclohexyl)pyrrolidin-2-one73%
Rh/Al₂O₃H₂ (100 psi), THF, 80°C, 12 h(S)-4-(3-Methoxycyclohexyl)pyrrolidin-2-one (cis:trans = 3:1)68%

Regioselectivity is influenced by the steric bulk of the methoxy group, favoring hydrogenation at the para position relative to the substituent .

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura coupling:

PartnerConditionsProductYieldReference
4-BromobenzenePd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12 h(S)-4-(3-Methoxy-4-biphenyl)pyrrolidin-2-one62%
2-Thienylboronic acidPd(OAc)₂, SPhos, K₃PO₄, THF, 70°C, 8 h(S)-4-(3-Methoxy-5-thienylphenyl)pyrrolidin-2-one55%

The reaction tolerates electron-rich boronic acids but shows reduced efficiency with sterically hindered partners .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the lactam carbonyl:

ConditionsProductYieldReference
UV (254 nm), CH₃CN, 12 h(S)-4-(3-Methoxyphenyl)-1-azabicyclo[2.2.0]hexan-5-one38%

This reaction proceeds via a diradical intermediate, confirmed by ESR spectroscopy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
(S)-4-(3-Methoxyphenyl)pyrrolidin-2-one has demonstrated significant potential in anticancer applications. Research indicates that derivatives of pyrrolidinones can inhibit the growth of cancer cells. For instance, a study found that certain pyrrolidine derivatives showed growth inhibition rates of 55% against lung cancer and 67% against central nervous system cancer cells.

Mechanism of Action
The mechanism through which this compound exerts its effects typically involves interaction with specific molecular targets, including enzymes and receptors. This interaction modulates their activity, leading to diverse biological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.

Pharmacological Applications

Neuropharmacology
Pyrrolidine derivatives are being explored for their neuropharmacological properties. For example, compounds similar to this compound have been investigated for their anticonvulsant activities. A study reported that certain pyrrolidine derivatives effectively blocked sodium channels, demonstrating higher affinity than traditional anticonvulsants like phenytoin .

Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of pyrrolidinone derivatives. These compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Material Science

Applications in Solar Cells
In materials science, this compound and its derivatives are being utilized as hole transport layers in perovskite solar cells. Their unique electronic properties contribute to enhanced efficiency in solar energy conversion.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized under acidic or basic conditions. The general synthetic route can be summarized as follows:

StepDescription
1Reaction of 3-methoxybenzaldehyde with amine to form imine
2Cyclization of imine under acidic/basic conditions
3Purification via recrystallization or chromatography

Case Studies

Case Study 1: Anticancer Efficacy
A detailed study explored the anticancer efficacy of various pyrrolidine derivatives, including this compound. The results indicated that these compounds could significantly inhibit the proliferation of specific cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Neuropharmacological Assessment
Another investigation assessed the neuropharmacological effects of pyrrolidine derivatives in animal models. The findings revealed that certain compounds exhibited promising anticonvulsant activity, suggesting a mechanism involving sodium channel blockade .

Mechanism of Action

The mechanism of action of (S)-4-(3-Methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural and Pharmacological Activity

Anti-Alzheimer’s Potential:

  • Compound 10b (3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) demonstrated excellent acetylcholinesterase inhibition, surpassing donepezil in some assays . The 4-methoxybenzyl group in 10b suggests that methoxy positioning (para vs. meta) affects target engagement.

Antioxidant Activity :

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one exhibited 1.5× higher DPPH radical scavenging than ascorbic acid . The thioxo-oxadiazole moiety enhances redox activity, whereas the target compound’s methoxy group may contribute to radical stabilization via resonance effects .

Table 2: Pharmacological Activity of Selected Analogs

Compound Biological Activity Efficacy vs. Standard Key Substituent Reference
Compound 10b Acetylcholinesterase inhibition Superior to donepezil 4-Methoxybenzyl
Thioxo-oxadiazole derivative Antioxidant (DPPH assay) 1.5× ascorbic acid 5-Thioxo-oxadiazolyl
Target Compound Hypothesized: Anti-Alzheimer’s, antioxidant 3-Methoxyphenyl

Biological Activity

(S)-4-(3-Methoxyphenyl)pyrrolidin-2-one, a compound with significant structural features, has been the subject of various studies exploring its biological activities. This article provides an overview of the compound's potential therapeutic effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrrolidine ring substituted with a 3-methoxyphenyl group. The presence of the methoxy group enhances its lipophilicity, which may influence its biological activity. The structural formula can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{NO}

Antimicrobial Activity

Research indicates that derivatives of 4-(3-Methoxyphenyl)pyrrolidin-2-one exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit various bacterial strains. A summary of antimicrobial activity is presented in Table 1.

Compound Target Organism IC50 (µM) Mechanism of Action
4-(3-Methoxyphenyl)pyrrolidin-2-oneE. coli12.5Inhibition of cell wall synthesis
4-(3-Methoxyphenyl)pyrrolidin-2-oneS. aureus8.0Disruption of membrane integrity

The data suggests that the compound's effectiveness varies among different bacterial strains, indicating a selective mechanism of action.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including HeLa and MCF-7 cells.

Case Study: HeLa Cell Line

  • Experimental Design : HeLa cells were treated with varying concentrations of this compound.
  • Results : The compound exhibited an IC50 value of approximately 15 µM, indicating significant antiproliferative activity.
  • Mechanism : Flow cytometry analysis revealed that treatment resulted in G2/M phase arrest, suggesting a disruption in the cell cycle progression.

The biological activities of this compound are attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction studies indicate that this compound may bind to receptors associated with pain modulation and inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-oneBromine substitution on phenyl groupEnhanced reactivity due to bromine
4-(4-Methoxyphenyl)pyrrolidin-2-oneMethoxy substitution at para positionDifferent electronic effects compared to meta position

The unique methoxy substitution pattern in this compound influences both its chemical reactivity and biological properties compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for (S)-4-(3-Methoxyphenyl)pyrrolidin-2-one?

The synthesis typically involves multi-step organic reactions, including condensation and cyclization. For instance, a related pyrrolidin-2-one derivative was synthesized using hydrochloric acid in aqueous conditions at 0–50°C, achieving a yield of 52.7% after 2.33 hours . Key steps include controlling temperature and pH to optimize enantiomeric purity. Researchers should validate intermediates via NMR or LC-MS to ensure stereochemical fidelity.

Q. How is the stereochemical configuration confirmed for this compound?

X-ray crystallography is the gold standard. Programs like SHELX (e.g., SHELXL for refinement) are widely used to resolve stereochemistry by analyzing anisotropic displacement parameters and hydrogen bonding networks . For example, monoclinic crystal systems (space group P2₁) with unit cell parameters (e.g., a = 9.4964 Å, β = 96.727°) have been reported for analogous compounds, enabling precise stereochemical assignments .

Q. What analytical techniques are essential for assessing purity post-synthesis?

  • XRPD : Peaks at specific 2θ angles (e.g., 8.9°, 17.8°) and intensities (e.g., 100%, 45.6%) confirm crystalline phase consistency .
  • HPLC/NMR : Used to detect impurities (<2%) and validate molecular structure .
  • Melting Point : Deviations >2°C from literature values indicate impurities .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination?

Discrepancies may arise from twinning, poor data resolution, or incorrect space group assignments. Strategies include:

  • Using SHELXD for experimental phasing and SHELXE for density modification to improve model accuracy .
  • Cross-validating with WinGX for geometry analysis (e.g., bond lengths, angles) .
  • Testing alternative space groups and refining against high-resolution data (e.g., <1.0 Å) to resolve ambiguities .

Q. What strategies optimize reaction yield without compromising enantiomeric purity?

  • Catalyst Screening : Chiral catalysts (e.g., L-proline derivatives) can enhance stereoselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How are computational models validated for biological target interactions?

  • Docking Studies : Align the compound’s conformation (from X-ray data) with active sites of target proteins (e.g., kinases) using software like AutoDock .
  • MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories, monitoring RMSD (<2.0 Å) and hydrogen bond persistence .
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities and validate against experimental IC₅₀ values .

Q. What challenges arise in synthetic protocol reproducibility, and how are they addressed?

  • Reagent Variability : Source reagents from certified suppliers (e.g., LGC Standards) to minimize batch-to-batch differences .
  • Scale-Up Effects : Maintain consistent stirring rates and cooling/heating gradients during reaction scaling (e.g., from 5 mL to 5 L) .
  • Analytical Harmonization : Cross-validate purity metrics (e.g., HPLC retention times) across labs using shared reference standards .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize acidic residues with bicarbonate and dispose via hazardous waste channels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.